Nybomycin - 30408-30-1

Nybomycin

Catalog Number: EVT-278211
CAS Number: 30408-30-1
Molecular Formula: C16H14N2O4
Molecular Weight: 298.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nybomycin is a yellow crystalline antibiotic compound originally isolated from a strain of Streptomyces bacteria. [] It belongs to a class of natural products called diazaanthracenediones and is characterized by its unique tetracyclic structure, featuring an angularly fused 4-oxazoline ring. [] Nybomycin has garnered significant attention in scientific research due to its unusual biological activity, particularly its potential as a "reverse antibiotic" against fluoroquinolone-resistant bacteria. [, ]

Deoxynybomycin

Compound Description: Deoxynybomycin is a natural product structurally similar to Nybomycin. It acts as an antibacterial agent, specifically targeting bacterial DNA gyrase. Notably, Deoxynybomycin exhibits selectivity for fluoroquinolone-resistant bacteria, making it a potential candidate for combating antibiotic resistance. [, , ]

Relevance: Deoxynybomycin shares a core structure with Nybomycin but lacks a hydroxyl group at the C-12 position. This structural difference influences their biological activities. While both compounds display antibacterial properties, Deoxynybomycin demonstrates a more pronounced "reverse antibiotic" effect, primarily inhibiting the growth of fluoroquinolone-resistant bacteria, which sets it apart from Nybomycin. [, , ]

Nybomycin B

Compound Description: Nybomycin B is a newly identified Nybomycin analog isolated from Streptomyces sp. AD-3-6, a strain found in a coal mine acid reclamation site. []

Relevance: As a newly discovered analog, Nybomycin B expands the structural diversity within the Nybomycin family. Its isolation from a unique environment like a coal mine suggests the potential for discovering further novel Nybomycin derivatives with potentially distinct biological activities compared to Nybomycin. []

Nybomycin C

Compound Description: Nybomycin C, another novel Nybomycin analog, was isolated alongside Nybomycin B from the Streptomyces sp. AD-3-6 strain. []

Relevance: Similar to Nybomycin B, Nybomycin C contributes to the growing list of Nybomycin analogs and highlights the chemical diversity within this class of compounds. This finding emphasizes the need for further investigation into the structure-activity relationships of Nybomycin and its analogs to fully understand their potential therapeutic applications. []

Nybomycin D

Compound Description: Nybomycin D is a newly discovered Nybomycin analog isolated from Streptomyces sp. AD-3-6. It exhibits moderate cytotoxicity against specific cancer cell lines. []

Relevance: The discovery of Nybomycin D expands the potential applications of Nybomycin analogs beyond their known antibacterial properties. Its cytotoxicity against cancer cell lines suggests that Nybomycin D, and potentially other analogs, could have applications in anti-cancer drug development. This finding broadens the potential therapeutic scope of compounds related to Nybomycin. []

Deoxynyboquinone

Compound Description: Deoxynyboquinone is a Nybomycin-related metabolite isolated from Streptomyces sp. AD-3-6. It displays potent cytotoxicity against various cancer cell lines and exhibits weak to moderate activity against Gram-positive bacteria. Mechanistically, Deoxynyboquinone inhibits 4E-BP1 phosphorylation, a key regulator of cap-dependent translation often affected in cancer. []

α-Rubromycin

Compound Description: α-Rubromycin, a compound isolated alongside Nybomycin from Streptomyces sp. AD-3-6, belongs to a family of antibiotics known as rubromycins. It displays moderate to potent activity against Gram-positive bacteria and fungi but shows little to no cytotoxicity against tested cancer cell lines. []

Relevance: While α-Rubromycin co-occurs with Nybomycin in Streptomyces sp. AD-3-6, it exhibits a distinct chemical structure and biological profile. Unlike Nybomycin, α-Rubromycin demonstrates strong antibacterial and antifungal activities. This difference highlights the diverse bioactivities of compounds produced by this particular Streptomyces strain. []

β-Rubromycin

Compound Description: Similar to α-Rubromycin, β-Rubromycin is another member of the rubromycin family isolated from Streptomyces sp. AD-3-6. It shares the antibacterial and antifungal activity profile of α-Rubromycin, exhibiting moderate to potent activity against Gram-positive bacteria and fungi but little to no cytotoxicity against tested cancer cell lines. []

Relevance: β-Rubromycin, while structurally similar to α-Rubromycin, further emphasizes the presence of rubromycins alongside Nybomycin in Streptomyces sp. AD-3-6. This co-production of structurally distinct antibiotic families by a single strain suggests a potentially interconnected biosynthetic pathway and emphasizes the diverse biological activities present within this strain. []

γ-Rubromycin

Compound Description: γ-Rubromycin, another rubromycin analog isolated from Streptomyces sp. AD-3-6, exhibits moderate to potent activity against Gram-positive bacteria and fungi. It also demonstrates an intriguing ability to inhibit tail regeneration in axolotl embryos, a characteristic linked to its known telomerase inhibitor activity. []

Relevance: γ-Rubromycin, like other rubromycins, showcases a distinct structure and biological activity compared to Nybomycin, despite being produced by the same Streptomyces strain. Its unique ability to inhibit axolotl tail regeneration and its known telomerase inhibitory activity highlight the potential for novel biological applications of rubromycins, contrasting with the primary focus on Nybomycin's antibacterial properties. []

Prenybomycin

Compound Description: Prenybomycin serves as a crucial precursor in the biosynthetic pathway of both Deoxynybomycin and Nybomycin. [] It lacks the 4-oxazoline ring that characterizes Nybomycin and Deoxynybomycin.

Relevance: Prenybomycin represents a key intermediate in the biosynthetic pathway leading to Nybomycin. Understanding its enzymatic transformations, particularly the formation of the 4-oxazoline ring, provides valuable insights into the biosynthesis of Nybomycin and its related compounds. []

Benzanthric Acid

Compound Description: Benzanthric acid is a novel compound discovered during the heterologous expression of the Nybomycin gene cluster in Streptomyces albus Del14. []

4,5-Dimethyl-2,7-dioxo-1,2,7,8-tetrahydro-1,8-diazaanthracene

Compound Description: This compound is a simplified structural analog of Nybomycin, synthesized as part of early efforts to understand and confirm the structure of Nybomycin and its derivatives. []

Relevance: The synthesis and study of 4,5-Dimethyl-2,7-dioxo-1,2,7,8-tetrahydro-1,8-diazaanthracene played a crucial role in confirming the core structure of Nybomycin and provided a foundation for further synthetic explorations of this compound class. []

4-Acetyloxymethyl-1,6,9-trimethyl-1,9-diazaanthracene-2,5,8,10-tetraone

Compound Description: This compound represents a synthetically modified analog of Nybomycin, designed and synthesized to explore the structure-activity relationships of the Nybomycin family. [, ]

Relevance: The synthesis of this Nybomycin analog with a modified acetate group provides valuable insights into the structure-activity relationships of Nybomycin. Investigating its biological activity compared to the parent compound helps in understanding the importance of specific functional groups for Nybomycin's overall activity and guides the development of potentially more potent or selective analogs. [, ]

Source and Classification

Nybomycin is classified as a natural product antibiotic belonging to the family of pyrido[3,2-g]quinoline-2,8-diones. It is primarily isolated from marine-derived strains of Streptomyces, with notable examples including Streptomyces sp. AD-3-6. The compound exhibits significant antimicrobial activity, particularly against multi-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .

Synthesis Analysis

The biosynthesis of nybomycin involves a complex pathway that starts with the shikimate pathway, where 3-deoxy-D-arabino-hept-2-ulosonate 7-phosphate is formed from phosphoenolpyruvate and D-erythrose 4-phosphate. Key enzymes encoded in the nybomycin gene cluster facilitate subsequent reactions leading to the formation of various intermediates such as chorismate and 4-aminoanthranilic acid .

Synthetic Methods

Recent studies have reported scalable synthetic routes for producing nybomycin analogs. These methods aim to enhance yield and facilitate structural modifications to improve antibiotic efficacy against resistant bacteria. Techniques include iterative chromatography and fermentation processes that optimize precursor availability .

Molecular Structure Analysis

The molecular structure of nybomycin features a pyrido[3,2-g]quinoline core with various functional groups that contribute to its biological activity. The compound's structure can be characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide detailed information about its carbon and hydrogen frameworks. For instance, key NMR data reveals distinct chemical shifts that correspond to specific atoms within the structure .

Structural Characteristics

  • Core Structure: Pyrido[3,2-g]quinoline-2,8-dione
  • Functional Groups: Hydroxyl (-OH), amine (-NH2), and carbonyl (C=O) groups are present, influencing both solubility and reactivity.
Chemical Reactions Analysis

Nybomycin undergoes various chemical reactions relevant to its biosynthesis and potential modifications:

  1. Cyclization: The formation of the oxazoline ring is critical for the compound's stability and activity.
  2. Methylation: Methylation reactions are catalyzed by S-adenosylmethionine-dependent methyltransferases, affecting the compound's pharmacological properties.
  3. Hydroxylation: Hydroxylation steps introduce additional functional groups that enhance biological activity .

These reactions are crucial for generating active forms of nybomycin and its derivatives.

Mechanism of Action

Nybomycin exhibits its antimicrobial effects primarily through interference with bacterial cell wall synthesis and function. It targets specific enzymes involved in these processes, leading to cell lysis or inhibition of growth. The detailed mechanism includes:

  • Inhibition of Peptidoglycan Synthesis: By disrupting the assembly of peptidoglycan layers in bacterial cell walls.
  • Targeting Mycobacterial Pathways: Nybomycin shows particular efficacy against dormant mycobacteria by targeting metabolic pathways essential for survival under stress conditions .
Physical and Chemical Properties Analysis

Nybomycin possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.
  • Stability: Exhibits stability under acidic conditions but may degrade under alkaline environments.
  • Melting Point: The melting point ranges around 150-160 °C, indicating moderate thermal stability.

These properties are critical for formulating effective pharmaceutical preparations.

Applications

Nybomycin has significant potential in several scientific applications:

  1. Antibiotic Development: It serves as a prototype for developing new antibiotics aimed at resistant bacterial strains.
  2. Research Tool: Used in studies investigating mechanisms of antibiotic resistance and bacterial metabolism.
  3. Pharmaceutical Formulations: Its unique structure allows for modifications that can lead to enhanced efficacy or reduced side effects in clinical settings .
Introduction to Nybomycin as a Reverse Antibiotic

Historical Discovery and Early Research on Nybomycin-Producing Strains

Nybomycin was first isolated in 1955 from Streptomyces species, but its initial discovery failed to generate significant therapeutic interest due to poor aqueous solubility and variable antibacterial potency [1] [6]. Early structural characterization identified a complex fused oxazinoquinolone framework with the molecular formula C₁₆H₁₅N₂O₄ and a molecular weight of 299.102 g/mol [6]. The compound's diazaanthracene core was confirmed through degradation studies, including the reduction of deoxynybomycin with phosphorus-hydrogen iodide, which yielded 4,5-dimethyl-2,7-dioxo-1,2,7,8-tetrahydro-1,8-diazaanthracene as a key structural intermediate [6]. Despite these chemical insights, nybomycin remained largely unexplored until its remarkable "reverse antibiotic" properties were discovered following its 2012 rediscovery during a screen for agents active against multidrug-resistant Staphylococcus aureus (MRSA) [1] [5].

The biosynthetic origins remained enigmatic until 2018, when heterologous expression in Streptomyces albus Del14 confirmed a 25-gene cluster (nybA to nybX) responsible for nybomycin production in Streptomyces albus subsp. chlorinus NRRL B-24108 [5] [10]. Deletion studies demonstrated that genes downstream of nybR were essential for production, with key enzymatic functions including:

  • NybM: Acetoacetyl-CoA synthase generating acetoacetate precursors
  • NybK: N-acetyltransferase attaching acetoacetate units to 2,6-diaminophenol
  • NybP: Salicylate hydroxylase catalyzing hydroxylation reactions
  • NybR: NAD-dependent epimerase modifying stereochemical configuration [5] [6]

Table 1: Key Milestones in Nybomycin Research

YearDiscoverySignificance
1955Initial isolation from Streptomyces spp.Identified structure but abandoned due to solubility issues
2012Rediscovery against MRSARevealed selective activity against quinolone-resistant mutants
2018Heterologous expression of nyb clusterEnabled pathway manipulation and analog production
2021Crystal structure of nybomycin-bound gyraseConfirmed binding to mutant gyrase ATPase domain

Conceptual Framework of "Reverse Antibiotics" in Antimicrobial Resistance

The "reverse antibiotic" concept represents a paradigm shift in addressing antimicrobial resistance (AMR), strategically exploiting bacterial evolutionary pressures rather than merely overcoming resistance mechanisms. Traditional antibiotics select for resistant mutants that proliferate unchecked, whereas reverse antibiotics like nybomycin create an evolutionary trap: Resistant mutants selected during nybomycin treatment simultaneously revert to susceptibility against first-line antibiotics [1] [7]. This phenomenon establishes a cyclical treatment model:

  • Initial Resistance: Bacteria develop quinolone resistance via gyrA mutations (e.g., S83L)
  • Nybomycin Application: Selectively eliminates quinolone-resistant strains
  • Resistance Reversion: Surviving nybomycin-resistant mutants regain wild-type gyrA, restoring quinolone susceptibility [1] [4]

This approach directly counters the WHO's warning of a "post-antibiotic apocalypse," as nybomycin's mechanism theoretically prevents the accumulation of multidrug resistance. The O'Neill Report on AMR (2016) estimates that unchecked resistance could cause 10 million annual deaths by 2050, primarily due to pathogens like MRSA, VRE, and tuberculosis—all susceptible to nybomycin's reverse activity [1]. Crucially, this strategy extends the clinical lifespan of existing antibiotics; for example, combining nybomycin with quinolones could preserve "last-resort" drugs like vancomycin for true emergencies [1].

However, the reverse antibiotic model faces biological and pharmacological constraints:

  • Spectrum Limitations: Demonstrated primarily against Gram-positive pathogens
  • Solubility Challenges: Extremely low aqueous solubility hinders formulation
  • Target Specificity: Dependent on precise gyrA mutations (S83L/I) for activity [1] [3] [6]

Table 2: Traditional vs. Reverse Antibiotic Resistance Dynamics

ParameterTraditional AntibioticsReverse Antibiotics
Resistance OutcomeAccumulation of multiple resistancesReversion to susceptibility for initial antibiotic
Evolutionary PathLinear resistance developmentCyclical "evolutionary loop" trapping bacteria
Mutation ImpactExpands resistance repertoireReverts resistance mutations
Clinical AdvantageShort-term efficacyLong-term antibiotic recycling

Nybomycin’s Unique Role in Targeting Fluoroquinolone-Resistant Mutants

Nybomycin's precision against quinolone-resistant bacteria stems from its differential inhibition of mutated DNA gyrase. In Staphylococcus aureus MRSA, nybomycin binds the ATPase domain of GyrA in strains carrying S83L mutations, disrupting ATP hydrolysis and DNA supercoiling. Remarkably, resistance to nybomycin occurs almost exclusively via back-mutation of gyrA to wild-type (serine at position 83), simultaneously restoring quinolone sensitivity [1] [6] [8]. This mechanistic specificity was confirmed through:

  • DNA Supercoiling Assays: Nybomycin inhibited S83L-mutant gyrase at 2 μM (IC₅₀) while showing no activity against wild-type enzyme [1]
  • Mutant Selection Studies: >99% of nybomycin-resistant MRSA clones reverted to quinolone sensitivity [1]

However, this "reverse" specificity is not universal across bacterial lineages. Gram-negative Escherichia coli ΔtolC (permeability-enhanced) strains showed equal nybomycin sensitivity for both wild-type and GyrA S83L mutant enzymes (MIC = 2.5 μg/ml), indicating species-specific targeting [3] [4]. Subsequent research revealed that nybomycin inhibits topoisomerase IV more potently than DNA gyrase in E. coli, suggesting alternative targeting in Gram-negatives [3]. This divergence highlights a critical nuance: Nybomycin's reverse mechanism primarily applies to Gram-positives with specific gyrase mutations, while Gram-negative activity involves broader topoisomerase inhibition and is limited by efflux pumps like AcrAB/TolC [3] [7].

Overcoming nybomycin's physicochemical limitations has driven extensive medicinal chemistry efforts:

  • Synthetic Analog Development: Scalable routes yielded deoxynybomycin (DNM) and analog DNM-2 with improved solubility [2]
  • Structure-Activity Relationships (SAR): Modifications at C6 (esterification) enhanced water solubility while maintaining anti-resistant activity [2] [6]
  • Hybrid Molecules: Covalent conjugation with quinolones produced bifunctional inhibitors active against dual-resistant strains [2] [6]

Table 3: Nybomycin Activity Against Fluoroquinolone-Resistant Pathogens

PathogenMutationNybomycin MIC (μg/ml)Ciprofloxacin MIC (μg/ml)
Staphylococcus aureus (MRSA)GyrA S83L0.5>10 (Resistant)
Enterococcus faecalis (VRE)GyrA S83I1.0>10 (Resistant)
Escherichia coli ΔtolCWild-type2.50.01
Escherichia coli ΔtolCGyrA S83L2.50.1 (4-fold increase)
Klebsiella pneumoniae (ESBL)GyrA S83I/D87N4.0>5 (Resistant)

The compound's translational potential is further evidenced by efficacy against tuberculosis. Preliminary data indicates activity against Mycobacterium tuberculosis strains with gyrA A90V mutations—a significant finding given WHO estimates of 480,000 annual multidrug-resistant TB cases [1] [6]. Synthetic biology approaches have also yielded novel derivatives like benzanthric acid during heterologous expression, expanding nybomycin's structural diversity for future optimization [10]. While challenges remain in bioavailability and spectrum breadth, nybomycin's unique targeting of resistance mechanisms positions it as a promising scaffold for next-generation AMR strategies.

Properties

CAS Number

30408-30-1

Product Name

Nybomycin

IUPAC Name

6-(hydroxymethyl)-3,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

InChI

InChI=1S/C16H14N2O4/c1-8-3-13(21)18-7-22-16-14-11(5-10(8)15(16)18)9(6-19)4-12(20)17(14)2/h3-5,19H,6-7H2,1-2H3

InChI Key

HKMUGCUFXWTNSP-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CO)C

Solubility

Soluble in DMSO

Synonyms

NSC 613948, Nybomycin

Canonical SMILES

CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CO)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.